Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate
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Overview
Description
Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate is an organic compound with the molecular formula C11H12BrFO3 and a molecular weight of 291.11 g/mol . This compound is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, which is connected to a propanoate ester group. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate typically involves the reaction of 2-bromo-5-fluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenoxy ring can undergo oxidation reactions to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents on the phenoxy ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The ester group can also undergo hydrolysis to release active metabolites that exert their effects on the target molecules .
Comparison with Similar Compounds
Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate: Similar structure but with a chloro substituent instead of bromo.
Ethyl 3-(2-bromo-4-fluoro-phenoxy)propanoate: Similar structure but with the fluoro substituent at a different position on the phenoxy ring.
Ethyl 3-(2-bromo-5-chloro-phenoxy)propanoate: Similar structure but with a chloro substituent instead of fluoro.
These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to the variations in their substituents.
Properties
IUPAC Name |
ethyl 3-(2-bromo-5-fluorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-2-15-11(14)5-6-16-10-7-8(13)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOPRKLZNQHHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=CC(=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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